Capivasertib is a potent and selective inhibitor of all three isoforms of Protein Kinase B (AKT1, AKT2, and AKT3). [, ] It functions as an ATP-competitive kinase inhibitor. [] In scientific research, capivasertib serves as a valuable tool to study the role of AKT signaling in various biological processes and disease models, including cancer. [, ]
Capivasertib exerts its effects by binding to the ATP-binding site of AKT, thereby inhibiting its kinase activity. [] This inhibition blocks downstream signaling pathways regulated by AKT, including mTORC1, impacting cell growth, proliferation, and survival. [, , , ] Notably, in some cancer models, capivasertib treatment leads to a compensatory increase in estrogen receptor (ER)-dependent transcription, highlighting the complex interplay between AKT and ER signaling. []
Breast Cancer: Capivasertib has been extensively studied in breast cancer, particularly in hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced breast cancer. [, , , , , , , ] Studies have shown promising results in combination with fulvestrant for patients with aromatase inhibitor-resistant disease, particularly those with PIK3CA, AKT1, or PTEN alterations. [, , , , ] Research also suggests potential for capivasertib combined with trastuzumab deruxtecan in HER2+ and HER2-low breast cancer models. [] Preclinical investigations are exploring capivasertib in combination with palbociclib for luminal androgen receptor (LAR) subtype triple-negative breast cancer. [, ]
Prostate Cancer: In prostate cancer, capivasertib has been investigated in combination with docetaxel for metastatic castration-resistant prostate cancer. [] While it did not significantly prolong progression-free survival, it showed potential for improving overall survival, particularly in patients previously exposed to androgen receptor-targeted agents. [] Preclinical studies have also shown promising results for capivasertib in combination with abiraterone acetate in PTEN-deficient prostate cancer models, suggesting potential for improving therapeutic efficacy and influencing antitumor immunity. []
Other Cancer Types: The activity of capivasertib has been studied in other solid tumors, including endometrial, triple-negative breast, ovarian, fallopian tube, and peritoneal cancers, where it showed promising activity in combination with olaparib. [] A study utilizing the National Cancer Institute Molecular Analysis for Therapy Choice (NCI-MATCH) trial demonstrated the clinical efficacy of capivasertib in patients with various AKT1 E17K-mutated tumors, including breast, gynecologic, and rare cancers. [] Capivasertib has also shown preclinical efficacy in a PTEN-null lung squamous cell carcinoma model, where combined inhibition of AKT and FOXP3, or AKT and anti-PD-L1, showed strong antitumor effects. []
Biomarker Research: Capivasertib has facilitated research on the role of AKT pathway alterations as predictive biomarkers for treatment response. [, , , , ] Studies exploring protein quantification assays for AKT and PTEN aim to enhance understanding of sensitivity and resistance to capivasertib in breast cancer patients. []
Optimizing Combination Therapies: Further research is needed to identify optimal combination partners for capivasertib in various cancer types, including exploring combinations with CDK4/6 inhibitors, PARP inhibitors, immunotherapies, and other targeted therapies. [, , , , , ]
Understanding Resistance Mechanisms: Investigations into mechanisms of resistance to capivasertib, including the role of compensatory pathways and feedback loops, are crucial for developing strategies to overcome resistance and improve treatment durability. [, ]
Refining Biomarker Strategies: Continued efforts to develop and validate robust biomarkers for predicting response to capivasertib are necessary for guiding patient selection and personalizing treatment approaches. [, ]
Expanding Clinical Applications: Exploring the potential of capivasertib in additional cancer types, including hematological malignancies, could expand its clinical utility. []
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: